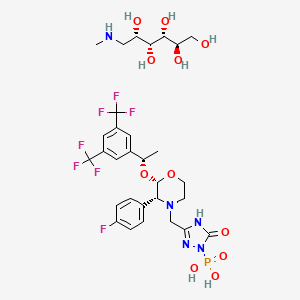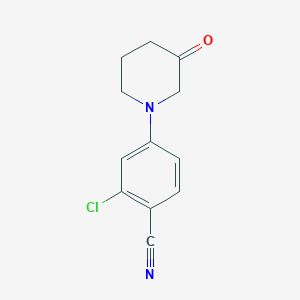![molecular formula C30H26O10 B13858903 [(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is a specialized compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone and is often utilized as a fluorogenic substrate for the detection and quantification of β-galactosidase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside involves the protection of hydroxyl groups on the galactopyranoside moiety followed by benzoylation. The reaction typically starts with the galactopyranoside, which is protected using benzoyl chloride in the presence of a base such as pyridine. The protected intermediate is then reacted with 4-methylumbelliferone under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside primarily undergoes hydrolysis reactions. When exposed to β-galactosidase, the compound is cleaved to release 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
Hydrolysis: β-galactosidase enzyme, aqueous buffer solutions.
Benzoylation: Benzoyl chloride, pyridine.
Protection/Deprotection: Various protecting groups and corresponding deprotecting agents.
Major Products
The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is 4-methylumbelliferone, which is a fluorescent compound .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-galactosidase.
Biology: Employed in the detection of β-galactosidase activity in various biological samples, including cell cultures and tissue extracts.
Medicine: Utilized in diagnostic assays to detect β-galactosidase deficiencies, which are associated with certain genetic disorders.
Industry: Applied in the quality control of products that require the monitoring of β-galactosidase activity.
Mecanismo De Acción
The compound acts as a substrate for β-galactosidase. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the activity of β-galactosidase. The molecular target is the β-galactosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond in the substrate .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate for β-galactosidase, but without the benzoyl protection.
4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate sodium salt: A variant used for specific assays involving sulfate groups.
Uniqueness
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is unique due to its dual benzoyl protection, which can influence its solubility and stability, making it suitable for specific biochemical assays where these properties are advantageous .
Propiedades
Fórmula molecular |
C30H26O10 |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H26O10/c1-17-14-24(31)38-22-15-20(12-13-21(17)22)37-30-26(33)27(40-29(35)19-10-6-3-7-11-19)25(32)23(39-30)16-36-28(34)18-8-4-2-5-9-18/h2-15,23,25-27,30,32-33H,16H2,1H3/t23-,25+,26-,27+,30-/m1/s1 |
Clave InChI |
YPPBFNSXLOAFDY-YCKHTCETSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
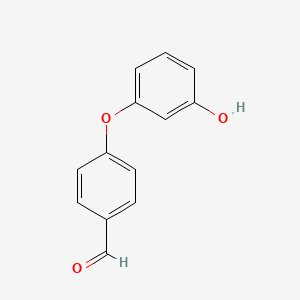
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)

![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
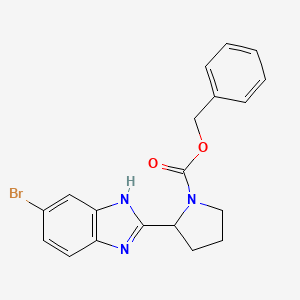

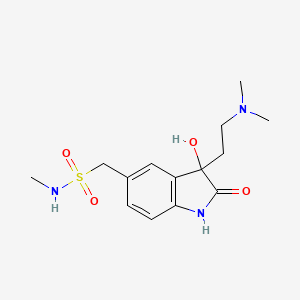

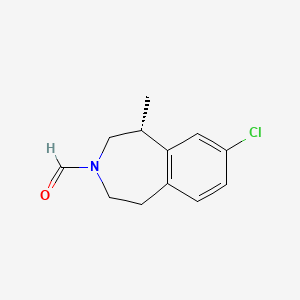
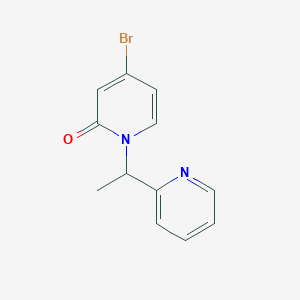
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
